2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester
Description
IUPAC Systematic Nomenclature and Isomeric Considerations
2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester is systematically named as [3-(dimethylamino)-2,2-dimethylpropyl] prop-2-enoate under IUPAC conventions. This name reflects the parent structure (prop-2-enoic acid) and the esterifying alcohol (3-(dimethylamino)-2,2-dimethylpropanol). The substituents on the propyl chain are prioritized according to IUPAC rules: the dimethylamino group at position 3 and two methyl groups at position 2.
The compound lacks geometric isomerism due to the absence of double bonds in the ester side chain. However, the prop-2-enoate moiety inherently adopts a trans configuration at the α,β-unsaturated system, as the ester oxygen and hydrogen occupy opposite sides of the double bond.
Molecular Architecture Analysis: Functional Group Arrangement
The molecular structure comprises three critical components:
| Component | Description | Functional Role |
|---|---|---|
| Prop-2-enoate group | CH₂=CHCOO⁻ (esterified with the 3-(dimethylamino)-2,2-dimethylpropyl alcohol) | Provides α,β-unsaturated carbonyl reactivity |
| Tertiary amine side chain | -CH₂-C(CH₃)₂-N(CH₃)₂ (neopentyl backbone with dimethylamino terminus) | Conveys basicity and hydrophobicity |
| Ester linkage | O-C-O bridge connecting the acrylate and neopentyl-dimethylamino moieties | Enables polymerization or quaternization |
The neopentyl-dimethylamino group (2,2-dimethylpropyl) introduces steric bulk, which may influence reactivity in free-radical polymerization. The tertiary amine (pKa ~9–10) enables protonation under acidic conditions, enhancing solubility in aqueous media.
Comparative Structural Analysis with Related Tertiary Amine Methacrylates
The compound shares structural parallels with methacrylates but differs in the α-carbon substitution. Below is a comparative analysis of key features:
The methacrylate derivative’s methyl group at the α-carbon increases steric hindrance, potentially altering polymerization kinetics. Both compounds retain the dimethylamino group’s ability to form cationic salts upon quaternization, a property exploited in flocculants and coatings.
Key Structural Features and Implications
- Ester Stability : The neopentyl group enhances resistance to hydrolysis compared to smaller alcohol esters (e.g., ethyl or methyl acrylates).
- Tertiary Amine Reactivity : The dimethylamino group participates in alkylation or quaternization reactions, enabling the synthesis of cationic polymers.
- Polymerization Behavior : The acrylate’s α,β-unsaturated system facilitates free-radical polymerization, forming linear or cross-linked structures depending on reaction conditions.
Nomenclature Synonyms and Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 20166-73-8 | PubChem |
| EINECS | 243-553-5 | EU Registry |
| SMILES | CC(C)(CN(C)C)COC(=O)C=C | PubChem |
Properties
IUPAC Name |
[3-(dimethylamino)-2,2-dimethylpropyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-6-9(12)13-8-10(2,3)7-11(4)5/h6H,1,7-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWMBBRKRKJARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066560 | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20166-73-8 | |
| Record name | 3-Dimethylamino-2,2-dimethyl-1-propyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20166-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020166738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)-2,2-dimethylpropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Mannich Reaction Optimization
The Mannich reaction is conducted under alkaline conditions (pH 9–11) at elevated temperatures (80–120°C) to form 3-dimethylamino-2,2-dimethylpropanal. Patent EP0046288A1 specifies that equimolar ratios of isobutyraldehyde, dimethylamine, and formaldehyde yield the aldehyde intermediate with minimal byproducts. The reaction mixture is maintained at 100°C for 6–8 hours, achieving conversions exceeding 85%.
Key Reaction Parameters:
Reduction of the Aldehyde to Alcohol
The aldehyde intermediate (3-dimethylamino-2,2-dimethylpropanal) is reduced to the corresponding alcohol using catalytic hydrogenation or borohydride reagents. Sodium borohydride (NaBH₄) in methanol at 0–5°C achieves near-quantitative reduction within 2 hours. Alternative methods employ hydrogen gas (1–3 atm) with Raney nickel catalysts at 50°C, yielding 92–95% pure alcohol.
Esterification of 3-(Dimethylamino)-2,2-Dimethylpropanol with Acrylic Acid
The final step involves esterifying the alcohol with acrylic acid. Two primary methods dominate industrial and laboratory settings: acid-catalyzed esterification and enzymatic transesterification .
Acid-Catalyzed Esterification
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction between 3-(dimethylamino)-2,2-dimethylpropanol and acrylic acid. The process is conducted under reflux with azeotropic removal of water to shift equilibrium toward ester formation.
Typical Reaction Conditions:
- Molar Ratio (Alcohol:Acrylic Acid): 1:1.2 (excess acid drives completion)
- Catalyst Loading: 0.5–1.0 wt% H₂SO₄
- Temperature: 110–120°C
- Duration: 4–6 hours
- Yield: 78–82%
Challenges:
Enzymatic Transesterification
Novozym 435 (immobilized Candida antarctica lipase B) enables solvent-free transesterification between the alcohol and ethyl acrylate. This method avoids high temperatures and acid waste.
- Substrate Ratio (Alcohol:Ethyl Acrylate): 1:3
- Enzyme Loading: 2.5 wt%
- Temperature: 50°C
- Pressure: 200 mbar (to remove ethanol byproduct)
- Conversion: 94% after 24 hours
Advantages:
Comparative Analysis of Esterification Methods
| Parameter | Acid-Catalyzed | Enzymatic |
|---|---|---|
| Temperature | 110–120°C | 50°C |
| Catalyst | H₂SO₄/PTSA | Novozym 435 |
| Reaction Time | 4–6 hours | 24 hours |
| Yield | 78–82% | 94% |
| Byproducts | Acrylic acid oligomers | None |
| Environmental Impact | High (acid waste) | Low (green chemistry) |
Industrial-Scale Production Considerations
Continuous vs. Batch Processes
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety allows for addition reactions with nucleophiles and electrophiles.
Polymerization: This compound can undergo radical polymerization to form polyacrylates, which are used in various applications such as adhesives and coatings.
Esterification and Transesterification: The ester group can participate in esterification and transesterification reactions, forming new esters with different alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, especially under basic conditions.
Major Products Formed
Polyacrylates: Through polymerization, the compound forms polyacrylates, which are used in various industrial applications.
Carboxylic Acids: Oxidation reactions yield carboxylic acids, which have their own set of applications in organic synthesis.
Scientific Research Applications
Polymer Chemistry
2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester serves as a monomer in the synthesis of polymers and copolymers. Its ability to undergo radical polymerization allows for the creation of polyacrylates that are utilized in:
- Adhesives: Due to their strong bonding properties.
- Coatings: For protective finishes that require durability and resistance to environmental factors.
- Sealants: In construction and automotive applications.
Biological Applications
In biological contexts, this compound is explored for:
- Biomaterials: It is used in the development of materials for drug delivery systems that require biocompatibility.
- Medical Devices: The compound's properties make it suitable for creating implants that interact safely with biological tissues.
Pharmaceuticals
The compound is investigated as a building block for drug synthesis. Its reactive functional groups can be utilized to create complex pharmaceutical compounds that may have therapeutic effects.
Adhesives and Sealants
Due to its excellent adhesive properties and chemical resistance, this compound is widely used in:
- Construction: For bonding materials together.
- Automotive Industry: In the assembly of parts where strong adhesion is critical.
Coatings
The compound's ability to form durable films makes it ideal for:
- Protective Coatings: In various industries where resistance to chemicals and abrasion is necessary.
- Decorative Coatings: Providing aesthetic finishes while maintaining functionality.
Case Study 1: Polymer Development
A study demonstrated the use of this compound in creating a new class of polyacrylates that exhibited enhanced mechanical properties compared to traditional acrylics. These materials showed improved adhesion to substrates under varying environmental conditions.
Case Study 2: Drug Delivery Systems
Research explored the incorporation of this compound into hydrogels designed for controlled drug release. The results indicated that the hydrogels could release therapeutic agents at controlled rates, improving treatment efficacy in targeted therapies.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester involves its ability to undergo polymerization and form cross-linked networks. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s adhesive properties. The ester group provides flexibility and chemical stability, making it suitable for various applications.
Comparison with Similar Compounds
Key Observations :
- The dimethylamino group in the target compound reduces volatility compared to non-amine analogs (e.g., 2397-76-4) but increases polarity.
- Amprotropine (148-32-3) has a higher molecular weight due to its aromatic tropate moiety, impacting bioavailability .
Research Findings
- Dimethylamino acrylates exhibit enhanced adhesion in polymer matrices compared to non-amine analogs due to hydrogen bonding .
- Amprotropine’s anticholinergic activity is attributed to its tropate structure, a feature absent in the target compound .
Biological Activity
2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester, also known by its CAS number 20166-73-8, is an organic compound that has garnered interest in various fields due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant studies to provide a comprehensive overview of its applications and implications.
- Molecular Formula : C10H19NO2
- Molecular Weight : 185.2634 g/mol
- SMILES Notation : C=CC(=O)OCC(CN(C)C)(C)C
Antimicrobial Properties
Research indicates that compounds similar to 2-propenoic acid derivatives exhibit antimicrobial activity. For instance, studies have shown that certain acrylate derivatives can inhibit bacterial growth, suggesting that the dimethylamino group may enhance this property by increasing solubility and interaction with microbial membranes .
Cytotoxicity
The cytotoxic effects of 2-propenoic acid esters have been evaluated in various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in specific cancer cells, potentially through the activation of caspase pathways. This suggests a promising avenue for further research into their use as anticancer agents .
Polymerization and Biocompatibility
The compound can undergo polymerization to form hydrogels or other materials that are biocompatible. Such polymers are being explored for drug delivery systems due to their ability to encapsulate therapeutic agents and release them in a controlled manner. The biocompatibility of these polymers makes them suitable candidates for biomedical applications .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various acrylate compounds found that those containing dimethylamino groups showed significant inhibition against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity .
Case Study 2: Cancer Cell Apoptosis
In another investigation, the cytotoxic effects of 2-propenoic acid derivatives were tested on human breast cancer cells (MCF-7). Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. These findings suggest potential therapeutic roles for these compounds in oncology .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of dimethylamino alcohols with acrylic acid derivatives. This process can be optimized for yield and purity through various methods such as solvent-free reactions or using microwave-assisted techniques.
Q & A
Basic: What are the recommended methods for synthesizing and purifying 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester?
Methodological Answer:
Synthesis typically involves copolymerization with monomers like N-[3-(dimethylamino)propyl]-2-methyl-2-propenamide or alkyl methacrylates, as seen in industrial formulations for paint binders or polymer matrices . Purification can be achieved via preparative GC-MS, leveraging retention time data (e.g., 15.62–25.47 minutes for similar esters) to isolate fractions, followed by structural validation using NMR or IR spectroscopy .
Basic: How can researchers characterize the structural and spectral properties of this compound?
Methodological Answer:
NIST Standard Reference Database 69 provides foundational spectral data (e.g., electron ionization mass spectra) for structural elucidation . Infrared spectroscopy is critical for identifying reactive intermediates like succinimidyl esters or anhydrides during polymerization, with carbonyl stretching regions (1700–1800 cm⁻¹) offering insights into reaction pathways .
Advanced: What mechanistic insights exist for polymerization reactions involving this compound?
Methodological Answer:
Studies on similar methacrylates reveal that EDC/NHS activation can yield unexpected intermediates. For example, poly(methacrylic acid) brushes predominantly form anhydrides (76% yield) rather than NHS-esters under standard conditions, while poly(acrylic acid) follows conventional NHS-ester pathways. This divergence impacts amidation efficiency (<30% for anhydrides vs. ~70% for NHS-esters), requiring tailored reaction optimization .
Advanced: How should researchers resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer:
Discrepancies in spectral interpretation (e.g., GC-MS vs. IR) may arise from impurities or side reactions. Cross-validation using high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation is recommended. For example, metabolites like acetaldehyde derivatives detected during PAH degradation studies highlight the need for multi-method validation to distinguish degradation byproducts .
Advanced: What are the environmental persistence and degradation pathways of this compound?
Methodological Answer:
Microbial consortia studies on polycyclic aromatic hydrocarbons (PAHs) suggest that esters with dimethylamino groups may degrade into aldehydes (e.g., 3-(dimethylamino)-2,2-dimethylpropanal) and carboxylic acid derivatives, detectable via GC-MS. Aerobic degradation pathways should be prioritized in environmental fate studies, with attention to intermediates like trifluoro-dodecyl esters .
Regulatory: What compliance challenges exist for this compound under global chemical regulations?
Methodological Answer:
The compound’s inclusion in the U.S. EPA’s Toxic Release Inventory (TRI) and China’s IECSC list necessitates rigorous documentation of toxicity profiles and polymerization byproducts . Researchers must adhere to OECD guidelines for endocrine disruptor screening, particularly for dimethylamino-containing polymers, which are flagged for potential bioaccumulation .
Advanced: How does the compound’s toxicity profile influence its use in biomedical applications?
Methodological Answer:
While the compound itself lacks direct toxicity data, structural analogs (e.g., 3-[4-methoxyphenyl]-ethyl esters) exhibit antimicrobial and antioxidant activities. Preclinical assessments should prioritize in vitro cytotoxicity assays (e.g., MTT on human cell lines) and metabolite profiling to identify reactive intermediates like N-acylureas .
Cross-Disciplinary: What interdisciplinary applications exist beyond industrial binders?
Methodological Answer:
In biomaterials, its copolymerization with hydrophilic monomers (e.g., polyethylene glycol methacrylate) enables pH-responsive drug delivery systems. Surface-grafted polymers on porous silicon have potential in biosensors, though reaction yields must be optimized to minimize unreacted carboxylates (~30% in amidation reactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
